molecular formula C10H18N4O2 B015782 5,6-Diamino-1,3-dipropyluracil CAS No. 81250-34-2

5,6-Diamino-1,3-dipropyluracil

Cat. No.: B015782
CAS No.: 81250-34-2
M. Wt: 226.28 g/mol
InChI Key: SVMBOONGPUFHRA-UHFFFAOYSA-N
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Description

5,6-Diamino-1,3-dipropyluracil, also known as this compound, is a useful research compound. Its molecular formula is C10H18N4O2 and its molecular weight is 226.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Novel Compounds : It has been used in the synthesis of novel pyrimido[4,5-b][1, 4]diazepines, lumazines, triazolo[4,5-d]pyrimidines, and xanthines with potential antimicrobial and antioxidant activities (El-Kalyoubi, Fayed, & Abdel-Razek, 2017).

  • Hydrogen Bonding Applications : It acts as a bifunctional ligand capable of forming complementary intermolecular hydrogen bonds, useful for specific binding to water-soluble biomolecules (Ulvenlund et al., 1998).

  • Antitumor and Antimalarial Potential : Research indicates moderate inhibition of Streptococcus faecium, human epidermal carcinoma, and enhanced survival in mice with P1534 leukemia, suggesting potential antimalarial and antitumor applications (Rosowsky et al., 1973).

  • Central Dopamine Receptors Labeling : It is useful for labeling central dopamine receptors, aiding in the study of dopamine-ergic mechanisms (Feenstra et al., 1983).

  • Inhibition of Lipid Peroxidation : Derivatives of 5,6-diaminouracil exhibit significant inhibitory activity against oxygen radical-induced lipid peroxidation in bovine heart mitochondria (Fraisse et al., 1993).

  • Anticancer Activity : Synthesized compounds have shown promising anticancer activity against lung cancer A549 cell line (El-Kalyoubi & Agili, 2020).

  • DNA Microarray Profiling : It has implications in identifying novel genes involved in mediating resistance to chemotherapy, potentially identifying new targets for chemotherapy or predictive biomarkers (Longley, Harkin, & Johnston, 2003).

  • Development of Antiviral Therapies : Research has led to the development of therapies like Zidovudine to control human immunodeficiency virus infection (Pattishall, 1993).

Mechanism of Action

5,6-Diamino-1,3-dipropyluracil, also known as 5,6-diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione, is a compound that has been used in organic synthesis . Its mechanism of action involves several aspects, including its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

It’s worth noting that similar compounds have been involved in the synthesis of biologically active molecules, including adenosine receptor ligands .

Biochemical Pathways

Similar compounds have been used in the synthesis of molecules that interact with adenosine receptors , suggesting that it may affect pathways related to adenosine signaling.

Pharmacokinetics

Its solubility in various solvents like dichloromethane, dmf, and methanol suggests that it may have good bioavailability.

Result of Action

Based on its potential role in the synthesis of adenosine receptor ligands , it may influence cellular processes regulated by these receptors, such as inflammation, neurotransmission, and vasodilation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by factors such as temperature, pH, and light exposure. Moreover, its efficacy could be influenced by the biological environment, including the presence of other molecules, pH, and temperature .

Properties

IUPAC Name

5,6-diamino-1,3-dipropylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-3-5-13-8(12)7(11)9(15)14(6-4-2)10(13)16/h3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMBOONGPUFHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408297
Record name 5,6-Diamino-1,3-dipropyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81250-34-2
Record name 5,6-Diamino-1,3-dipropyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81250-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Diamino-1,3-dipropyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81250-34-2
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Synthesis routes and methods I

Procedure details

The 1,3-di-n-propyl-5-nitroso-6-aminouracil (61.6 g) was suspended in 1 L of water, and the suspension was made alkaline to pH 11 with 50% ammonium hydroxide and treated with 100 g of sodium dithionite, in portions, until the purple color faded. The aqueous mixture was extracted with chloroform (8×200 ml), dried over magnesium sulfate, filtered and concentrated. The residue was purified by flash chromatography (5/10% methanol/chloroform) and recrystallized from 10% isopropanol in hexane and recrystallized from 10% isopropanol to yield 37.29 g of 1,3-di-n-propyl-5,6-diaminouracil, m.p., 127°-128° C.
Quantity
61.6 g
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100 g
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1 L
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 5-amino-1,3-dipropyl-2,4-(1H,3H)-pyrimidinedione (52.8 g, 0.25 moles), sodium nitrite (20.7 g, 0.30 moles) and water (1000 ml) is prepared and treated with hydrochloric acid (12 N, 30 ml, 0.35 moles) after the method of Blicke (J. Am. Chem. Soc., 76, 2798 (1954)]. 6-Amino-1,3-dipropyl-5-nitroso-2,4-(1H,3H)pyrmidinedione is collected as described and is used as obtained in the next step. The nitroso compound is suspended in water (500 ml) and treated with sodium dithionite, added portionwise in a quantity sufficient to effect decolorization of the purple nitroso compound. The resulting slurry is treated with sodium hydroxide (100 ml 50%), chilled, and filtered. The solids thus obtained are dried at 78° in a vacuum oven to yield 34.4 g of 5,6-diamino-1,3-dipropyl-2,4-(1H,3H)pyrimidinedione.
Quantity
52.8 g
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20.7 g
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1000 mL
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30 mL
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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